1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrimidine ring. Key structural features include:
- 2-(4-Methoxyphenyl) substituent: Aromatic group with a methoxy para-substituent, enhancing electron-donating properties.
- 3,5-Dimethyl groups: Methyl substituents at positions 3 and 5, influencing steric and electronic effects.
- 7-Piperidine moiety: A piperidine ring attached at position 7, likely modulating solubility and receptor interactions.
Synthetic routes for similar pyrazolo[1,5-a]pyrimidines often involve condensation reactions between pyrazole precursors and electrophilic reagents, with nucleophilic substitution (e.g., using piperidine) to introduce the 7-position substituent .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-13-18(23-11-5-4-6-12-23)24-20(21-14)15(2)19(22-24)16-7-9-17(25-3)10-8-16/h7-10,13H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKXQBMEAQGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under acidic or basic conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine has been studied for its potential in several scientific research areas:
Neuroprotection: It has shown promise as a neuroprotective agent, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Anticancer: Preliminary studies suggest it may have anticancer activity, particularly against certain types of tumors.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in substituents on the pyrazolo[1,5-a]pyrimidine core (Table 1).
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Piperidine vs. Piperidinyloxy : The direct piperidine attachment (target compound) may confer better membrane permeability compared to ether-linked derivatives (EP 1 808 168 B1) .
- Methyl vs. Methoxy Groups : 3,5-Dimethyl groups (target) reduce polarity compared to MK13’s dimethoxy substituents, favoring hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
